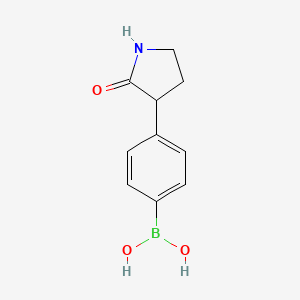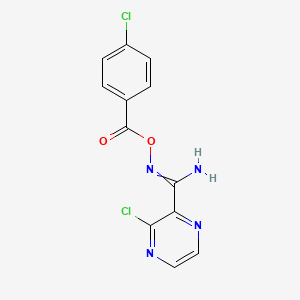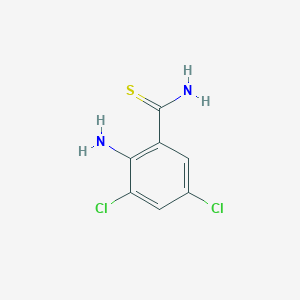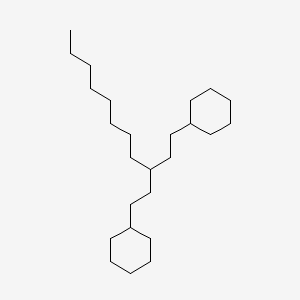
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane is an organic compound with the molecular formula C25H48 and a molecular weight of 348.6486 . It is also known by other names such as 1,5-Dicyclohexyl-3-n-octylpentane and Cyclohexane, 1,1’-(3-octyl-1,5-pentanediyl)bis- . This compound is characterized by its unique structure, which includes two cyclohexyl groups and an undecane backbone.
Analyse Chemischer Reaktionen
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane has several scientific research applications:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and their reactivity.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and lipid bilayers.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane exerts its effects is primarily through its interaction with hydrophobic environments. Its molecular structure allows it to integrate into lipid bilayers and affect membrane fluidity. This can influence various cellular processes and pathways, making it a valuable tool in biological research .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane can be compared with other similar compounds such as:
Cyclohexane: A simpler structure with only one cyclohexyl group.
Decane: A straight-chain hydrocarbon with ten carbon atoms.
1,5-Dicyclohexylpentane: Similar in structure but with a shorter carbon chain.
The uniqueness of this compound lies in its combination of cyclohexyl groups and an undecane backbone, which imparts specific chemical and physical properties .
Eigenschaften
CAS-Nummer |
7225-69-6 |
|---|---|
Molekularformel |
C25H48 |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
3-(2-cyclohexylethyl)undecylcyclohexane |
InChI |
InChI=1S/C25H48/c1-2-3-4-5-6-9-18-25(21-19-23-14-10-7-11-15-23)22-20-24-16-12-8-13-17-24/h23-25H,2-22H2,1H3 |
InChI-Schlüssel |
GOJKWWYXSCQHJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCC1CCCCC1)CCC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


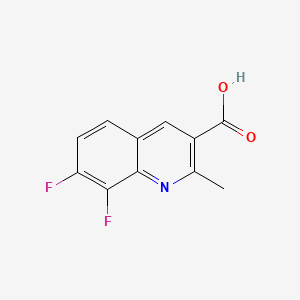
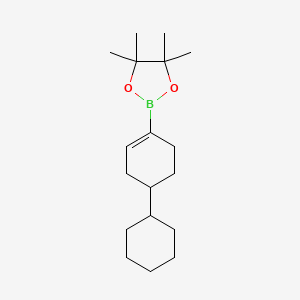
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
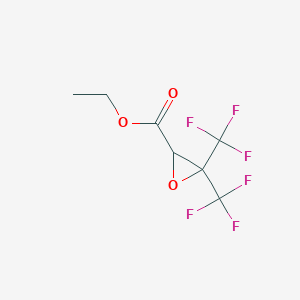
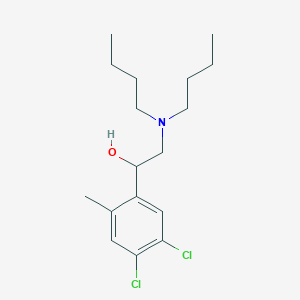

![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
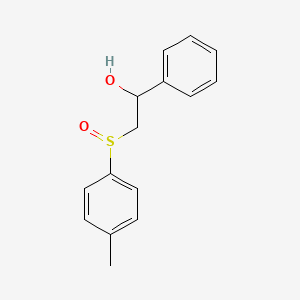
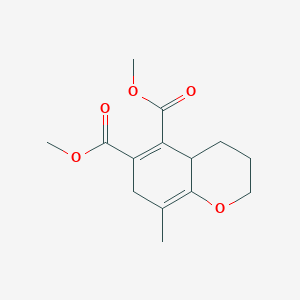
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
